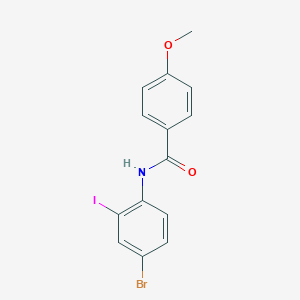![molecular formula C18H20ClN3O3S B283228 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a protein that plays a crucial role in cell division and is frequently overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide targets the Aurora A kinase enzyme, which plays a crucial role in cell division. By inhibiting Aurora A kinase, 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide prevents cancer cells from dividing and growing. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of histone H3, which is a marker of cell division. 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide also induces cell cycle arrest and apoptosis in cancer cells. Additionally, 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is that it specifically targets the Aurora A kinase enzyme, which is frequently overexpressed in cancer cells. This makes it a promising candidate for cancer treatment. One limitation of using 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is that it may have off-target effects on other kinases, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to study its potential use in combination with other cancer drugs. Another direction is to study its efficacy in different types of cancer. Additionally, further research is needed to determine the optimal dose and treatment schedule for 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in cancer patients. Finally, more research is needed to determine the potential side effects of 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and how to mitigate them.
Synthesemethoden
The synthesis of 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with 2-(4-methylsulfonylphenyl)piperazine to form the intermediate 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. This intermediate is then reacted with 4-aminobenzonitrile to form the final product, 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been studied in combination with other cancer drugs, such as paclitaxel and gemcitabine, and has shown promising results.
Eigenschaften
Molekularformel |
C18H20ClN3O3S |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
HMMYASIPXKQAID-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283147.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B283152.png)

![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
![2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283157.png)
![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283168.png)